

A Step-by-Step Guide to Subculturing ECACC Adherent Cells

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the routine subculture of adherent cell lines obtained from the European Collection of Authenticated Cell Cultures (ECACC). Adherent cells grow as a monolayer attached to a substrate and require periodic passaging to maintain viability and continuous growth. This process, also known as subculturing or passaging, involves detaching the cells from the culture vessel surface, diluting them, and transferring them into a new vessel with fresh growth medium.

I. Introduction

Adherent cell lines will proliferate in vitro until they cover the available surface area or deplete the nutrients in the medium. At this stage, known as confluency, cell growth slows down, and the culture's health can decline if not subcultured. The following protocol outlines the standard procedure for passaging adherent cells, ensuring the maintenance of a healthy and viable cell population for downstream applications. The degree of cell adhesion can vary between cell lines, with most requiring a protease like trypsin to detach them from the flask.

II. Materials and Equipment Reagents

 Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet for the correct formulation)[1]



- Phosphate Buffered Saline (PBS), Calcium and Magnesium-free (Ca²⁺/Mg²⁺-free)[1][2]
- Trypsin/EDTA solution (e.g., 0.05% or 0.25% Trypsin/EDTA)[1][2]
- Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor or Fetal Bovine Serum)[1]
- 70% (v/v) alcohol (e.g., isopropanol or ethanol) in sterile water[1][2]
- Trypan Blue solution (for cell viability assessment)[1]

Equipment

- Class II Microbiological Safety Cabinet
- Personal Protective Equipment (sterile gloves, lab coat, safety glasses)
- Humidified CO₂ Incubator set to the appropriate temperature and CO₂ concentration (typically 37°C and 5% CO₂)
- Inverted Phase Contrast Microscope
- Water bath set to 37°C
- Centrifuge
- Hemocytometer or automated cell counter
- Sterile serological pipettes
- Sterile centrifuge tubes (e.g., 15 mL and 50 mL)
- Pre-labeled sterile cell culture flasks
- Pipette aid
- Micropipettes and sterile tips
- Waste container for biohazardous materials



III. Experimental Protocol: Subculturing Adherent Cells

This protocol details the process of passaging adherent cells from observation to incubation of the new culture.

- 1. Preparation and Observation:
- Pre-warm the required reagents (complete growth medium, PBS, Trypsin/EDTA) in a 37°C water bath.[3][4]
- Disinfect the biological safety cabinet and all reagent bottles with 70% alcohol before placing them inside.
- Examine the cell culture flask under an inverted microscope to assess the degree of confluency and check for any signs of contamination.[2] Cells should ideally be passaged when they are in the log phase of growth, typically at 80-90% confluency.[2][5]
- 2. Aseptic Removal of Media and Washing:
- Aseptically remove the spent culture medium from the flask using a sterile pipette.[2]
- Wash the cell monolayer with pre-warmed, Ca²⁺/Mg²⁺-free PBS to remove any residual medium and serum, which can inhibit trypsin activity.[2][4] The volume of PBS should be sufficient to cover the cell surface (e.g., 5-10 mL for a T75 flask). Gently rock the flask to ensure the entire surface is washed.
- Remove and discard the PBS. For strongly adherent cell lines, a second PBS wash may be necessary.
- 3. Cell Detachment with Trypsin/EDTA:
- Add a minimal volume of pre-warmed Trypsin/EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T25 flask, 3-5 mL for a T75 flask).[2]
- Gently tilt the flask to ensure the solution covers the entire cell surface.



- Incubate the flask at 37°C for 2-10 minutes.[2] The incubation time will vary depending on the cell line's adherence.
- Observe the cells under the microscope. Once the cells appear rounded and detached, gently tap the side of the flask to dislodge any remaining attached cells. Over-trypsinization can damage cells and should be avoided.[4]
- 4. Trypsin Inactivation and Cell Collection:
- Once the cells are detached, add a volume of pre-warmed complete growth medium (containing serum) that is at least equal to the volume of the trypsin solution used. The serum in the medium will inactivate the trypsin.[4] For serum-free cultures, a soybean trypsin inhibitor should be used.[1]
- Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the flask surface.[6]
- Transfer the cell suspension to a sterile centrifuge tube.
- 5. Cell Counting and Viability Assessment:
- Take a small aliquot (e.g., 10-20 μL) of the cell suspension and mix it with an equal volume of Trypan Blue solution.
- Load the mixture into a hemocytometer or use an automated cell counter to determine the total number of viable cells. Viable cells will exclude the blue dye, while non-viable cells will be stained blue.[6] A cell viability of at least 90% is recommended for subculturing.[7]
- 6. Centrifugation and Resuspension (Optional but Recommended):
- To remove the old medium and trypsin, centrifuge the cell suspension at 100-150 x g for 5 minutes.[2][5]
- Aspirate the supernatant without disturbing the cell pellet.
- Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
- 7. Seeding and Incubation:



- Calculate the volume of the cell suspension required to achieve the desired seeding density in the new culture flasks. The recommended seeding density can be found on the ECACC cell line data sheet.[2]
- Add the calculated volume of cell suspension to the new, pre-labeled flasks containing the appropriate volume of pre-warmed complete growth medium.
- Gently rock the flasks to ensure an even distribution of cells.
- Place the flasks in a humidified incubator at the recommended temperature and CO₂ concentration. If the flask has a vented cap, tighten it. If it has a non-vented cap, leave it slightly loose to allow for gas exchange.[6]

IV. Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for subculturing adherent cells. Note that specific values may vary depending on the cell line and should be optimized accordingly.

Table 1: Recommended Reagent Volumes for Different Flask Sizes

Flask Size	Surface Area (cm²)	PBS Wash Volume (mL)	Trypsin/EDTA Volume (mL)	Final Medium Volume (mL)
T25	25	3 - 5	1 - 2	5 - 10
T75	75	5 - 10	3 - 5	15 - 25
T175	175	10 - 15	5 - 7	30 - 50

Table 2: General Seeding Density and Centrifugation Parameters

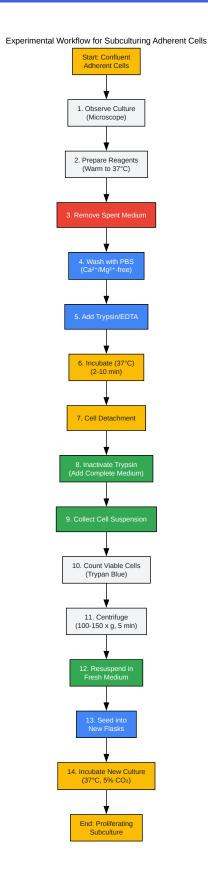


Parameter	Recommended Value	
Typical Seeding Density	1 x 10 ⁴ - 5 x 10 ⁴ cells/cm ²	
Centrifugation Speed	100 - 150 x g	
Centrifugation Time	5 minutes	
Post-resuscitation Seeding Density	Use the mid to upper end of the recommended range[5]	

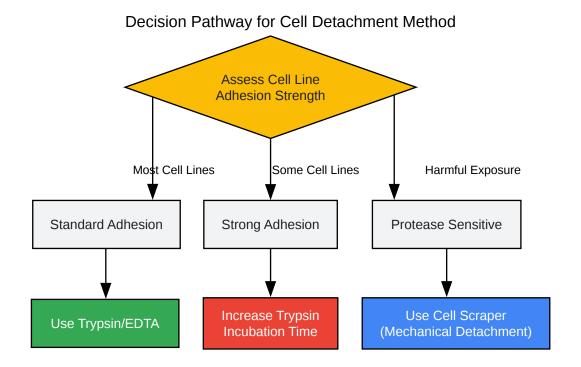
V. Visualized Workflow and Pathways

The following diagrams illustrate the key workflows in the subculturing process.









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